molecular formula C10H12FN B1332715 (3R)-3-(4-fluorophenyl)pyrrolidine CAS No. 1048703-18-9

(3R)-3-(4-fluorophenyl)pyrrolidine

Cat. No. B1332715
M. Wt: 165.21 g/mol
InChI Key: IWOQWISAVOSATC-VIFPVBQESA-N
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Description

“(3R)-3-(4-fluorophenyl)pyrrolidine” is a quinoline that is used as CRTH2 receptor modulators . It has a molecular formula of C10H12FN .


Synthesis Analysis

A novel series of cis-3,4-diphenylpyrrolidines were designed as RORγt inverse agonists based on the binding conformation of previously reported bicyclic sulfonamide . The precursor was prepared by esterification and following oxidation .


Molecular Structure Analysis

The compound adopts a chair conformation of the piperidine ring with all the fluorophenyl, hydroxymethyl, and methyl substituents attached in equatorial positions .


Chemical Reactions Analysis

The compound has a molecular weight of 165.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.21 g/mol . It has an XLogP3-AA of 1.8, indicating its lipophilicity . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis Techniques and Molecular Characterization

The compound (3R)-3-(4-fluorophenyl)pyrrolidine and related structures have been synthesized using various methods, including hydride transfer from Et3SiH to carbenium ions in a reduction reaction. The molecular structure, vibrational spectra, and chemical shifts have been thoroughly characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. The stability and charge distribution within the molecule have been assessed through analyses like HOMO-LUMO, NBO, and molecular electrostatic potential. Such detailed characterization lays a foundation for understanding the compound's reactivity and potential applications in fields like non-linear optics and drug development (Murthy et al., 2017).

Crystal Structure Analysis

The crystal structure of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, a compound structurally related to (3R)-3-(4-fluorophenyl)pyrrolidine, was analyzed and found to crystallize in a monoclinic space group. The molecule's planarity, conformation, and intermolecular interactions were detailed, offering insights into its chemical behavior and potential for forming stable compounds (Sharma et al., 2013).

Sensor Development and Chemical Analysis

Chemosensor for Metal Ions

A pyrrolidine-constrained bipyridyl-dansyl conjugate, which contains a structural motif similar to (3R)-3-(4-fluorophenyl)pyrrolidine, was synthesized and demonstrated to act as a selective chemosensor for Al(3+) ions. This application is based on internal charge transfer, illustrating the compound's potential in developing selective, ratiometric, and colorimetric sensors for specific ions (Maity & Govindaraju, 2010).

Medicinal Chemistry and Drug Design

Discovery of Inverse Agonists

The compound's structural motif has been employed in the discovery of RORγt inverse agonists. Through structure-based design and optimization, specific structural elements were identified as critical for achieving high selectivity against various targets. These compounds have shown promise in in vitro studies and mouse models for inhibiting IL-17 production and demonstrating efficacy in disease models (Duan et al., 2019).

Safety And Hazards

The compound should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3R)-3-(4-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOQWISAVOSATC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298405
Record name (3R)-3-(4-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(4-fluorophenyl)pyrrolidine

CAS RN

1048703-18-9
Record name (3R)-3-(4-Fluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048703-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(4-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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